molecular formula C23H15NO5 B2747998 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477554-97-5

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2747998
CAS RN: 477554-97-5
M. Wt: 385.375
InChI Key: KHRKIXICERUVML-UHFFFAOYSA-N
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Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a chemical compound that has been synthesized and characterized by various spectroscopic methods . The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .


Synthesis Analysis

The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The target compound was synthesized in a 94% yield .


Molecular Structure Analysis

The compound contains a total of 38 bonds; 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide .


Chemical Reactions Analysis

The compound has been used in the synthesis of new amino-acid derivatives of 9,10-anthraquinone . It has also been used in the synthesis of 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)thiazoles .


Physical And Chemical Properties Analysis

The compound has a melting point of 187.5–188.7 °C . The 1H-NMR, 13C-NMR, and IR spectroscopic data have been reported .

Scientific Research Applications

Chemical Synthesis and Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its derivatives have been explored in various scientific research contexts, highlighting their potential in chemical synthesis and pharmacological studies. Notably, compounds related to this chemical structure have been synthesized to investigate their systemic exposure and potential as analogues of existing drugs, as demonstrated in the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, aiming for improved systemic exposure (Owton et al., 1995).

Antihyperlipidemic Effects

Another significant area of research is the investigation of novel compounds for their antihyperlipidemic effects. For instance, novel 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamide derivatives have been synthesized and shown to exhibit a definite antihyperlipidemic potential in hyperlipidemic rats, demonstrating their cardioprotective and antiatherosclerotic role (Shattat et al., 2013).

Antitumor and Cytotoxic Activities

The synthesis and evaluation of cytotoxic activities of compounds bearing the this compound scaffold or related structures have been conducted, with some derivatives showing significant cytotoxicity against cancer cell lines. This includes research into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, indicating the potential for further investigation in cancer treatment (Bu et al., 2001).

Mechanism of Action

The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The Lewis-basic directing group coordinates the Lewis-acidic metal bringing it in proximity to C-H bonds to be functionalized .

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5/c25-21-14-4-1-2-5-15(14)22(26)20-16(21)6-3-7-17(20)24-23(27)13-8-9-18-19(12-13)29-11-10-28-18/h1-9,12H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRKIXICERUVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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